1,9-Dimethylfluorene

Environmental Toxicology Genotoxicity Metabolic Activation

1,9-Dimethylfluorene (C₁₅H₁₄, MW 194.27 g/mol) is a C₁-substituted polycyclic aromatic hydrocarbon (PAH) and a member of the alkylated fluorene class, characterized by methyl substitution at both the 1- and 9-positions of the fluorene core. It is primarily encountered as a combustion-derived environmental contaminant and a specialized research probe.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 17057-98-6
Cat. No. B099136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dimethylfluorene
CAS17057-98-6
Synonyms1,9-dimethylfluorene
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2C3=CC=CC(=C13)C
InChIInChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3
InChIKeyBNGCFLDEAHJKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dimethylfluorene (CAS 17057-98-6) Procurement Overview: Molecular Identity and Regulatory Relevance


1,9-Dimethylfluorene (C₁₅H₁₄, MW 194.27 g/mol) is a C₁-substituted polycyclic aromatic hydrocarbon (PAH) and a member of the alkylated fluorene class, characterized by methyl substitution at both the 1- and 9-positions of the fluorene core. It is primarily encountered as a combustion-derived environmental contaminant and a specialized research probe [1]. Its dual substitution pattern distinguishes it sharply from the industrially ubiquitous 9,9-dimethylfluorene and other alkylated fluorenes in both physical properties and biological behavior . The compound is cataloged in authoritative toxicological and structural databases, including MeSH (UID C030637), the RTECS (LL7130000), and the Cambridge Structural Database, underscoring its relevance in environmental health studies and molecular electronics research [2][3].

Why 1,9-Dimethylfluorene Cannot Be Replaced by 9,9-Dimethylfluorene or Other In-Class Analogs


Attempting to substitute 1,9-dimethylfluorene with other dimethylfluorene isomers—particularly the commercially prevalent 9,9-dimethylfluorene (CAS 4569-45-3) or 1-methylfluorene—introduces fundamental mismatches in both regulatory compliance and functional performance. The 1,9-substitution pattern confers a unique chiral conformation (C₁ point group symmetry) and distinct electronic connectivity that directly dictate its biological fate (e.g., S9-dependent mutagenicity via a 9-methyl substituent requirement) and its 100-fold conductance differential in molecular junctions [1]. In contrast, 9,9-dimethylfluorene exhibits a C₂v symmetric planar geometry, a melting point elevated by ~24–27 °C, and markedly different applications in OLED polymers and electroluminescent materials . Substitution without accounting for these documented differences compromises experimental reproducibility in toxicological screening and electronic device prototyping.

1,9-Dimethylfluorene Evidence-Based Differentiation: Quantitative Performance vs. Analogs


S9-Dependent Mutagenicity in Salmonella TA98/TA100: A 9-Methyl Substituent Requirement vs. 1-Methylfluorene

In standardized Ames assays using Salmonella typhimurium strains TA98 and TA100, 1,9-dimethylfluorene exhibits positive mutagenic activity exclusively in the presence of metabolic activation (S9 fraction from Aroclor-induced rat liver) [1]. This activity is absent without S9 activation. In contrast, 1-methylfluorene (CAS 1730-37-6), which lacks a methyl group at the benzylic 9-position, is completely inactive under both conditions (with and without S9) [1][2]. The study establishes that the presence of a single methyl substituent at the 9-position is the critical structural requirement for mutagenicity within this series [1].

Environmental Toxicology Genotoxicity Metabolic Activation

100× Conductance Differential in Molecular Junctions: Para-Meta Connectivity vs. Fluorenone Derivatives

In single-molecule junction experiments, 1,9-dimethylfluorene exhibits a dramatic 100-fold (100×) difference in electrical conductance when contacted via its 'para' connectivity versus its 'meta' connectivity . This large conductance ratio is attributed to the compound's lack of cross-conjugation in its π-system. In contrast, fluorenone derivatives, which contain a carbonyl group, introduce cross-conjugation that suppresses the conductance differential between para and meta configurations to only a 2–3× difference . The 9,9-dimethylfluorene isomer is not applicable (N/A) for such conductance studies due to its distinct connectivity pattern .

Molecular Electronics Single-Molecule Conductance Cross-Conjugation

Differential Tumorigenicity: Weak Activity vs. Inactive Monomethylated Analogs

In a newborn mouse bioassay evaluating tumorigenic potency following subcutaneous injection, 1,9-dimethylfluorene demonstrated weak but detectable tumorigenic activity [1]. In the same experimental system, the monomethylated analogs 1-methylfluorene and 9-methylfluorene were inactive, showing no tumorigenic response [1]. This in vivo outcome contrasts with in vitro hepatocyte DNA repair assays, where all three compounds (1,9-dimethylfluorene, 1-methylfluorene, and 9-methylfluorene) failed to induce unscheduled DNA synthesis [1].

Carcinogenicity In Vivo Toxicology Risk Assessment

Chiral Conformation (C₁ Point Group Symmetry) vs. C₂v Symmetry of 9,9-Dimethylfluorene

Single-crystal X-ray diffraction analysis definitively establishes that 1,9-dimethylfluorene crystallizes in the monoclinic crystal system, specifically in space group C2 (No. 5), with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The stereogeometry reveals a chiral molecular conformation belonging to the C₁ point group symmetry [1]. In contrast, 9,9-dimethylfluorene adopts a fundamentally different C₂v symmetric conformation, reflecting the distinct steric and electronic consequences of geminal (9,9) versus vicinal (1,9) substitution .

X-ray Crystallography Stereochemistry Solid-State Structure

Melting Point Differentiation: 71–72 °C vs. 95–99 °C for 9,9-Dimethylfluorene

The experimentally determined melting point of 1,9-dimethylfluorene is 71–72 °C, as reported in multiple authoritative chemical databases and vendor specifications [1][2]. In contrast, the 9,9-dimethylfluorene isomer exhibits a significantly higher melting point of 95–99 °C (literature value: 97 °C) under identical analytical conditions . This 24–27 °C differential arises directly from the distinct crystal packing and molecular symmetry (C₁ vs. C₂v) discussed in Evidence Item 4.

Thermal Properties Physical Characterization Quality Control

Validated Application Scenarios for 1,9-Dimethylfluorene Based on Quantitative Evidence


Positive Control in S9-Dependent Ames Mutagenicity Screening Assays

Utilize 1,9-dimethylfluorene as a validated positive control compound in Salmonella typhimurium TA98 and TA100 Ames assays requiring metabolic activation (S9 fraction). Its documented positive mutagenic response, contingent upon S9 activation and the presence of the 9-methyl substituent, provides a critical benchmark for assay validation and inter-laboratory reproducibility in environmental mutagen testing [1][2]. The compound's inactivity in the absence of S9 further enables discrimination between direct-acting and pro-mutagenic agents.

Weak Positive Control in In Vivo Rodent Tumorigenicity Bioassays

Employ 1,9-dimethylfluorene as a weak positive reference standard in newborn mouse carcinogenicity bioassays, where it exhibits detectable but low tumorigenic activity via subcutaneous injection [1]. This contrasts with 1-methylfluorene and 9-methylfluorene, which are inactive in the same model system, establishing 1,9-dimethylfluorene as a unique tool for calibrating the sensitivity of in vivo tumor initiation studies involving methylated PAHs.

Molecular Wire with High On/Off Conductance Ratio for Molecular-Scale Switches

Integrate 1,9-dimethylfluorene as a molecular wire component in single-molecule junction experiments where a large conductance differential is required. Its documented 100-fold difference in conductance between para- and meta-connectivity patterns provides a quantifiable on/off ratio for molecular switch prototypes, a performance characteristic not achievable with cross-conjugated fluorenone derivatives (2–3× difference) or the 9,9-dimethylfluorene isomer (N/A) [1].

Chiral Building Block for Crystal Engineering and Supramolecular Assembly Studies

Use 1,9-dimethylfluorene as a C₁-symmetric, non-planar building block in crystallography and supramolecular chemistry. Its definitive monoclinic crystal structure (space group C2) and chiral conformation distinguish it from the C₂v-symmetric 9,9-dimethylfluorene, enabling the study of chiral recognition, packing motifs, and solid-state properties that are inaccessible with the achiral, planar 9,9-isomer [1].

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